

structure elucidation of 4-Butoxy-4'-hydroxybiphenyl

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Butoxy-4'-hydroxybiphenyl

CAS No.: 108177-64-6

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An In-Depth Technical Guide to the Structure Elucidation of **4-Butoxy-4'-hydroxybiphenyl**

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical sciences. This guide provides a comprehensive, multi-technique framework for the structure elucidation of **4-Butoxy-4'-hydroxybiphenyl**, a substituted biphenyl derivative. Biphenyl scaffolds are prevalent in materials science and medicinal chemistry, making the rigorous characterization of their analogues a critical task.^{[1][2]} This document moves beyond a simple recitation of methods; it delves into the scientific rationale behind the selection of analytical techniques, the interpretation of complex data, and the synthesis of information from disparate sources to arrive at a single, validated structural conclusion. We will explore a logical workflow, from establishing the molecular formula to mapping the intricate carbon-hydrogen framework and identifying key functional groups. This guide is intended for researchers, scientists, and drug development professionals who require a field-proven, authoritative approach to structural chemistry.

The Foundational Directive: From Elemental Composition to Molecular Formula

Before any detailed structural mapping can commence, we must first establish the fundamental atomic constitution of the target molecule. This is achieved through a combination of high-

resolution mass spectrometry (HRMS) and, historically, elemental analysis.

The Power of High-Resolution Mass Spectrometry (HRMS)

While low-resolution mass spectrometry provides the nominal mass of a molecule, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision is the key to determining a unique molecular formula.

Causality of Experimental Choice: For an organic molecule like **4-Butoxy-4'-hydroxybiphenyl**, numerous combinations of Carbon, Hydrogen, and Oxygen could theoretically result in the same nominal mass. However, due to the slight mass differences between isotopes (e.g., ^{12}C , ^1H , ^{16}O), only one specific atomic combination will match the highly accurate mass measured by HRMS. This technique, therefore, provides a powerful and definitive filter for the correct molecular formula.

The expected molecular formula for **4-Butoxy-4'-hydroxybiphenyl** is $\text{C}_{16}\text{H}_{18}\text{O}_2$.

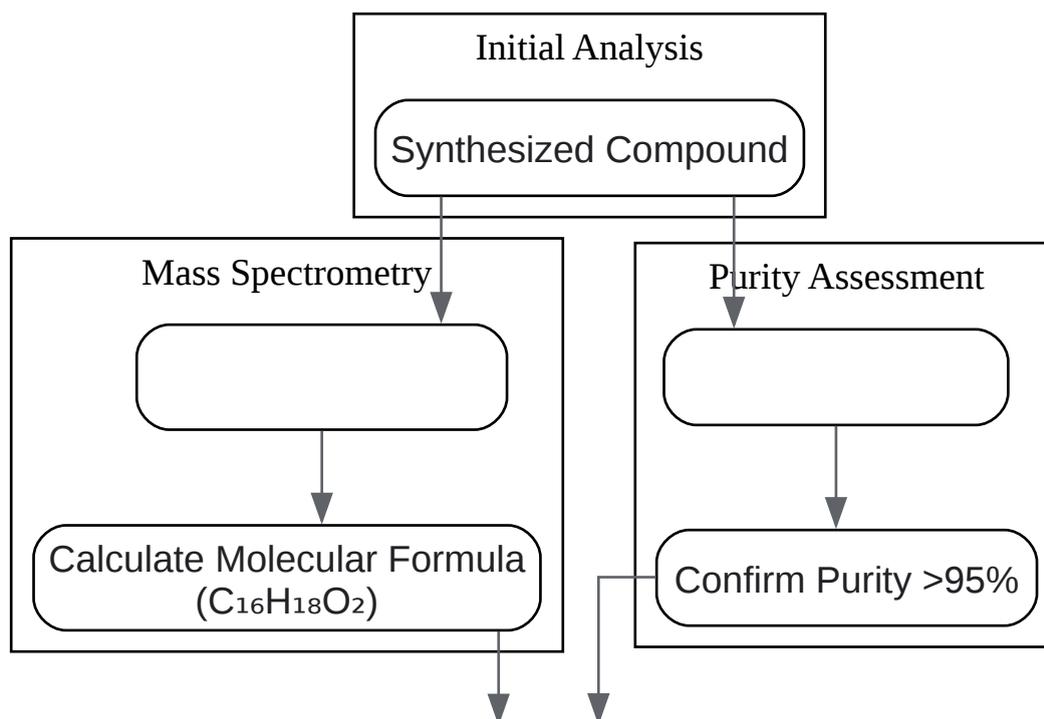
Parameter	Theoretical Value
Molecular Formula	$\text{C}_{16}\text{H}_{18}\text{O}_2$
Monoisotopic Mass	258.1307 u
Required Accuracy	< 5 ppm

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

- **Sample Preparation:** Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute to a final concentration of ~1-10 $\mu\text{g}/\text{mL}$.
- **Instrumentation:** Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

- Ionization Mode: Analyze in both positive and negative ion modes. For this molecule, positive mode will likely show the protonated molecule $[M+H]^+$ or the sodium adduct $[M+Na]^+$. Negative mode will show the deprotonated molecule $[M-H]^-$.
- Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data over a relevant m/z range (e.g., 100-500 amu).
- Analysis: Use the instrument's software to calculate the molecular formula for the observed accurate mass of the parent ion (e.g., $[M-H]^-$ at m/z 257.1234). The software will generate a list of possible formulas within the specified mass tolerance. The correct formula must have a low ppm error and a chemically logical isotopic pattern.

Workflow for Foundational Analysis



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Caption: Initial workflow from synthesized product to a confirmed molecular formula and purity.

Spectroscopic Interrogation: A Multi-faceted Approach

With the molecular formula $C_{16}H_{18}O_2$ established, we proceed to assemble the atomic puzzle. No single technique can provide the complete picture; therefore, we employ a synergistic suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of 1H and ^{13}C atoms.

The 1H NMR spectrum provides four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (splitting pattern).

Predicted 1H NMR Spectrum (in $CDCl_3$, 400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.48	d, $J \approx 8.8$ Hz	2H	H-2', H-6'	Aromatic protons ortho to the butoxy group, deshielded by the ether oxygen.
~7.42	d, $J \approx 8.4$ Hz	2H	H-2, H-6	Aromatic protons ortho to the hydroxyl-bearing ring, coupled to H-3/H-5.
~6.95	d, $J \approx 8.8$ Hz	2H	H-3', H-5'	Aromatic protons meta to the butoxy group, coupled to H-2'/H-6'.
~6.88	d, $J \approx 8.4$ Hz	2H	H-3, H-5	Aromatic protons meta to the hydroxyl group, shielded by the electron-donating OH group.
~4.90	s (broad)	1H	-OH	The phenolic proton is typically a broad singlet and its chemical shift is concentration-dependent.
~4.00	t, $J \approx 6.5$ Hz	2H	-OCH ₂ -	Methylene protons adjacent to the ether oxygen,

				deshielded and split by the neighboring CH ₂ group.
~1.80	sextet	2H	-OCH ₂ CH ₂ -	Methylene protons of the butyl chain.
~1.52	sextet	2H	-CH ₂ CH ₃	Methylene protons of the butyl chain.
~0.98	t, J ≈ 7.4 Hz	3H	-CH ₃	Terminal methyl protons of the butyl chain.

Note: Predictions are based on known substituent effects and data from similar compounds like 4-methoxybiphenyl and 4-hydroxybiphenyl.[\[3\]](#)[\[4\]](#)[\[5\]](#)

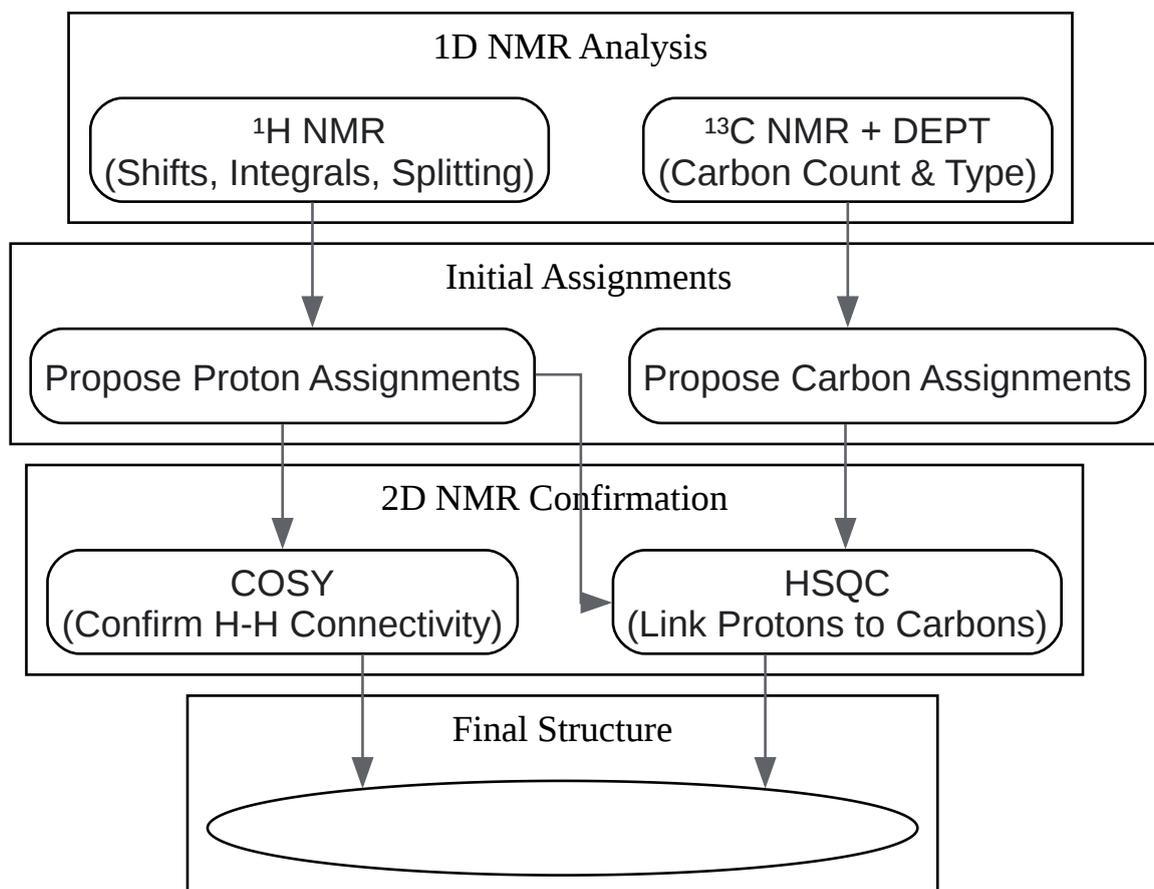
The ¹³C NMR spectrum reveals the number of unique carbon environments. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments further allows for the differentiation of CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~158.5	C	C-4' (C-O)
~155.0	C	C-4 (C-OH)
~133.5	C	C-1'
~132.0	C	C-1
~128.5	CH	C-2, C-6
~128.0	CH	C-2', C-6'
~116.0	CH	C-3, C-5
~115.0	CH	C-3', C-5'
~68.0	CH ₂	-OCH ₂ -
~31.5	CH ₂	-OCH ₂ CH ₂ -
~19.5	CH ₂	-CH ₂ CH ₃
~14.0	CH ₃	-CH ₃

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- **Instrumentation:** Use a high-field NMR spectrometer (≥ 400 MHz).
- **¹H Acquisition:** Acquire a standard one-pulse ¹H spectrum. Ensure proper shimming to obtain sharp peaks. Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
- **¹³C Acquisition:** Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
- **2D NMR:** Acquire standard COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra to confirm connectivity and assignments.
- **Data Processing:** Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

peak integration.



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Caption: Systematic workflow for NMR data interpretation, from 1D spectra to 2D confirmation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

While HRMS gives us the molecular formula, standard electron ionization (EI) mass spectrometry provides a fragmentation pattern. This pattern is a molecular fingerprint that results from the decomposition of the parent ion in the gas phase.

Expertise & Trustworthiness: The fragmentation pattern must be consistent with the proposed structure. Analyzing the mass differences between the parent ion and the major fragment ions

allows us to deduce the presence of specific structural motifs, such as the butyl chain, and validate the overall connectivity.

Predicted EI Fragmentation Pattern:

m/z	Proposed Fragment	Rationale
258	$[\text{C}_{16}\text{H}_{18}\text{O}_2]^+$	Molecular Ion (M^+)
201	$[\text{M} - \text{C}_4\text{H}_9]^+$	Loss of the butyl radical from the ether linkage (alpha-cleavage).
170	$[\text{C}_{12}\text{H}_{10}\text{O}]^+$	Cleavage of the ether bond, resulting in a 4-hydroxybiphenyl radical cation. [3]
141	$[\text{C}_{11}\text{H}_9]^+$	Further fragmentation of the biphenyl core.
115	$[\text{C}_9\text{H}_7]^+$	Further fragmentation of the biphenyl core.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).

Expertise & Rationale: For **4-Butoxy-4'-hydroxybiphenyl**, the IR spectrum provides a quick and definitive check for the presence of the crucial hydroxyl (-OH) and ether (C-O-C) functionalities, distinguishing it from other potential isomers or precursors.

Characteristic IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3500 - 3200	Strong, Broad	O-H Stretch	Phenolic -OH
3100 - 3000	Medium	C-H Stretch	Aromatic C-H
2960 - 2850	Strong	C-H Stretch	Aliphatic C-H (Butoxy)
1610, 1500	Medium-Strong	C=C Stretch	Aromatic Ring
1250 - 1200	Strong	C-O Stretch	Aryl Ether & Phenol
830	Strong	C-H Bend (out-of-plane)	1,4-disubstituted ring

Note: Expected frequencies are based on standard IR correlation tables and data for related compounds like 4-methylbiphenyl and 4-hydroxybiphenyl.[3][6]

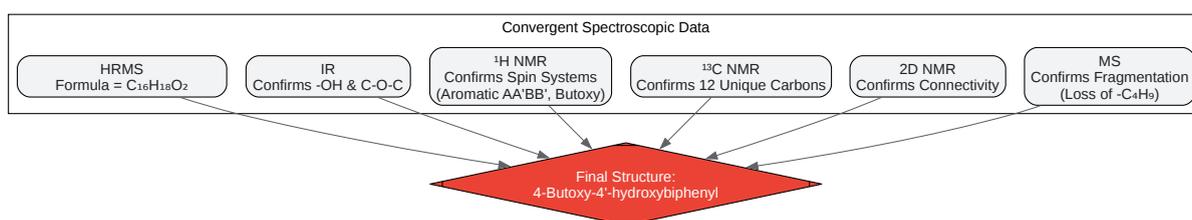
Holistic Structure Confirmation: Synthesizing the Data

The final and most critical step is the integration of all acquired data. Each piece of information acts as a check on the others, creating a self-validating system that leads to an unambiguous structural assignment.

The Convergence of Evidence:

- HRMS provides the definitive molecular formula: C₁₆H₁₈O₂.
- IR Spectroscopy confirms the presence of the key functional groups: a phenolic -OH and an aryl ether.
- ¹³C NMR shows 12 unique carbon signals (4 aliphatic, 8 aromatic), consistent with the molecular symmetry.
- ¹H NMR shows the characteristic signals for a 1,4-disubstituted phenolic ring, a 1,4-disubstituted alkoxy ring, and a full n-butoxy chain, with correct integrations and splitting patterns.

- 2D NMR (COSY & HSQC) confirms the connectivity between protons and carbons, definitively linking the -OCH₂ protons to the C-4' carbon and validating the spin systems within the butyl chain and aromatic rings.
- MS Fragmentation shows the loss of a C₄H₉ unit, corroborating the presence of the butyl group.



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Caption: Convergence of all analytical data to provide an unambiguous structural assignment.

By following this rigorous, multi-technique workflow, the chemical structure of **4-Butoxy-4'-hydroxybiphenyl** can be elucidated with the highest degree of scientific confidence, ensuring the integrity of any subsequent research or development activities.

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